Functional Potency and Partial Agonism in Human Iris Contraction Compared to Carbachol and Other Analogs
In an in vitro study of human iris-sphincter contraction, Pilocarpine demonstrates a rank order of potency that places it 115-fold less potent than the full agonist carbachol. Critically, its maximum efficacy is only 80% of the response produced by carbachol and muscarine, highlighting its partial agonist nature [1].
| Evidence Dimension | Potency (EC50) and Maximum Efficacy (Emax) for inducing contraction |
|---|---|
| Target Compound Data | EC50: 115 (relative to carbachol=1); Emax: 80% |
| Comparator Or Baseline | Carbachol (EC50: 1; Emax: 100%), Methacholine (EC50: 1/23; Emax: 76%), Bethanechol (EC50: 1/29; Emax: 95%), Acetylcholine (EC50: 1/1310; Emax: 71%) |
| Quantified Difference | Pilocarpine is 115-fold less potent than carbachol. Its Emax is 20% lower than the full agonists carbachol/muscarine, but 4% higher than methacholine and 15% lower than bethanechol. |
| Conditions | In vitro contractile response of isolated human iris-sphincter muscle strips at 37.5°C. |
Why This Matters
This data justifies the selection of pilocarpine when a partial agonist with lower maximal contractile efficacy is desired, or conversely, the selection of carbachol when full agonism is required.
- [1] Reactivity of human iris-sphincter to muscarinic drugs in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology. 1992;346:614–619. View Source
